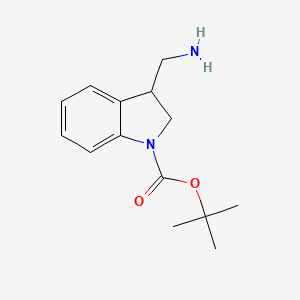

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,8-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRGVFQWIPNTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696013 | |

| Record name | tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-24-6 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate synthesis and properties

An In-Depth Technical Guide to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate: Synthesis, Properties, and Applications

Abstract

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a pivotal bifunctional molecule in modern medicinal chemistry. Its indoline core, coupled with a protected nitrogen and a reactive primary amine, makes it a versatile building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and a discussion of its applications in drug development. It is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a practical and in-depth understanding of this key intermediate.

Physicochemical and Structural Properties

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, often referred to as Boc-3-aminomethylindoline, is a chiral molecule whose properties are essential for its handling and application in synthesis. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the indoline nitrogen, preventing its participation in undesired side reactions while enhancing the compound's solubility in common organic solvents.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate | [1] |

| CAS Number | 1086392-24-6 | [1][2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Appearance | Typically a light brown solid or oil | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN | [1] |

Synthesis: A Reliable Path from Nitrile Precursor

The most common and efficient synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate involves the reduction of its corresponding nitrile precursor, tert-butyl 3-(cyanomethyl)indoline-1-carboxylate. This method is favored for its high yield and selectivity.

Rationale Behind the Synthetic Strategy

The choice of catalytic hydrogenation for the nitrile reduction is a deliberate one, guided by the principles of green chemistry and functional group tolerance.

-

Precursor Availability: The starting material, tert-butyl 3-(cyanomethyl)indoline-1-carboxylate, is a commercially available or readily synthesized intermediate[4].

-

Selective Reduction: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is highly effective for reducing nitriles to primary amines. Unlike more aggressive reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation does not typically affect the Boc protecting group or the aromatic ring, ensuring a clean conversion.

-

Safety and Workup: This method avoids the highly reactive and water-sensitive nature of metal hydrides, leading to a safer procedure and a more straightforward aqueous workup to remove the catalyst and any inorganic byproducts.

Detailed Experimental Protocol

Reaction: Reduction of tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add tert-butyl 3-(cyanomethyl)indoline-1-carboxylate (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney Nickel (approx. 10-20% by weight) or 10% Palladium on Carbon. The catalyst should be handled as a slurry in the reaction solvent to mitigate pyrophoric risks.

-

Solvent and Base: Add a suitable solvent such as methanol or ethanol. The addition of a base, typically ammonia in methanol (methanolic ammonia), is critical to prevent the formation of secondary amine byproducts by suppressing the intermediate imine's reaction with the final product.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Workup and Isolation:

-

Carefully vent the hydrogen pressure and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely and quench it carefully with water.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting crude amine can be purified by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (often with a small percentage of ammonium hydroxide in the methanol to prevent the amine from streaking on the silica gel), to afford tert-butyl 3-(aminomethyl)indoline-1-carboxylate as a pure compound.

Synthetic Pathway Visualization

The following diagram illustrates the transformation from the nitrile precursor to the final primary amine.

Caption: Synthetic route from nitrile to amine.

Experimental Workflow: From Synthesis to Analysis

A successful synthesis relies on a structured workflow encompassing reaction execution, purification, and rigorous characterization to validate the final product's identity and purity.

Caption: Standard experimental workflow.

Spectroscopic Characterization

Confirming the structure of the synthesized compound is a critical step. The following are expected spectroscopic signatures:

-

¹H NMR: The spectrum would show characteristic peaks for the tert-butyl protons (a singlet at ~1.5 ppm), the aliphatic protons of the indoline ring, the newly formed -CH₂-NH₂ methylene protons, and the aromatic protons. The NH₂ protons often appear as a broad singlet.

-

¹³C NMR: Key signals would include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group (~154 ppm), the aliphatic carbons of the indoline ring, and the four distinct aromatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 249.16.

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by the disappearance of the nitrile (C≡N) stretch (around 2250 cm⁻¹) from the starting material and the appearance of N-H stretching vibrations (two bands in the 3300-3400 cm⁻¹ region) characteristic of a primary amine.

Applications in Drug Discovery and Development

The indoline scaffold is a privileged structure in medicinal chemistry, and tert-butyl 3-(aminomethyl)indoline-1-carboxylate serves as a key entry point for creating derivatives with significant biological activity.

-

Scaffold for Bioactive Molecules: The primary amine provides a reactive handle for derivatization. It can be acylated, alkylated, or used in reductive amination to append various side chains, allowing for the exploration of structure-activity relationships (SAR). This makes the compound an ideal starting point for creating libraries of potential drug candidates[3].

-

Synthesis of Receptor Modulators: It is a documented intermediate in the synthesis of compounds targeting serotonin and dopamine receptors, which are crucial in the treatment of neurological and psychiatric disorders[5].

-

Development of Novel Therapeutic Agents: The structural motif is found in molecules designed for various therapeutic purposes, including as DNA minor groove alkylating agents for anticancer applications, showcasing the versatility of the indoline core in generating potent cytotoxins[6].

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place, tightly sealed and protected from light.

Conclusion

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, reliable synthetic route, and versatile reactivity provide chemists with a robust platform for constructing novel molecules with therapeutic potential. A thorough understanding of its synthesis and properties, as outlined in this guide, is essential for its effective application in the demanding field of drug discovery.

References

-

PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Tidwell, J. H., et al. (1999). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry, 42(4), 649–658. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl3-(aminomethyl)indoline-1-carboxylate. Retrieved from [Link]

Sources

- 1. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 | CID 53407735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate - CAS:1086392-24-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Buy tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 1086392-32-6 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. tert-Butyl3-(aminomethyl)indoline-1-carboxylate [stage0.myskinrecipes.com]

- 6. Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the nuanced requirements of researchers and drug development professionals, this document moves beyond a simple data sheet to offer practical insights and detailed experimental protocols. The structure of this guide is designed to logically flow from fundamental properties to practical applications, ensuring a thorough understanding of this versatile molecule.

Core Molecular Attributes

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, a bifunctional molecule featuring a protected indoline scaffold and a primary amine, is a valuable building block in medicinal chemistry. Its structure allows for diverse chemical modifications, making it a sought-after intermediate in the synthesis of various therapeutic agents.[1]

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 1086392-24-6 | [2] |

| Molecular Formula | C14H20N2O2 | [2] |

| Molecular Weight | 248.32 g/mol | [2] |

| IUPAC Name | tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate | [2] |

| InChI Key | FLRGVFQWIPNTAJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN | [2] |

Physicochemical Characterization: An Experimental Perspective

A thorough understanding of the physicochemical properties of a drug intermediate is paramount for process development, formulation, and quality control. While some data for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is available, several key experimental values are not yet reported in the literature. This section provides both known data and outlines protocols for the experimental determination of unavailable parameters.

Table 2: Physicochemical Properties

| Property | Value | Remarks |

| Melting Point | Not experimentally determined. A similar isomer, tert-butyl 4-(aminomethyl)indoline-1-carboxylate, has a reported melting point of >80°C.[3] | An experimental determination is recommended for precise process control. |

| Boiling Point | Not experimentally determined. | Due to the compound's likely high boiling point and potential for thermal decomposition, vacuum distillation would be necessary for an accurate determination. |

| Solubility | Data in common organic solvents is not readily available. | Experimental determination is crucial for reaction and purification solvent selection. |

| pKa | Not experimentally determined. | The presence of a primary amine suggests a basic pKa, which is critical for understanding its behavior in different pH environments. |

| LogP (XLogP3) | 1.6 | This calculated value suggests moderate lipophilicity.[2] |

Recommended Experimental Protocols

For properties where experimental data is lacking, the following established methodologies are recommended.

The melting point can be accurately determined using a standard capillary melting point apparatus.

Protocol:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min for a preliminary run to estimate the melting range.

-

For an accurate measurement, repeat the determination with a fresh sample, heating at a slower rate (1-2 °C/min) through the expected melting range.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten.

The solubility in various solvents can be determined using the isothermal shake-flask method.

Protocol:

-

Prepare saturated solutions by adding an excess of the compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Shake the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the solutions to remove undissolved solid.

-

Determine the concentration of the solute in the clear supernatant using a suitable analytical method, such as HPLC with UV detection.

Stability Profile

The stability of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is significantly influenced by its Boc (tert-butoxycarbonyl) protecting group.

-

Acidic Conditions: The Boc group is notoriously labile under acidic conditions.[4][5] Exposure to strong acids, and even milder acidic conditions over extended periods, can lead to the deprotection of the indoline nitrogen, yielding the free amine. This is a critical consideration during synthesis, purification (e.g., reverse-phase HPLC with TFA in the mobile phase), and storage.[4]

-

Basic Conditions: The Boc group is generally stable to basic conditions, allowing for the use of base-labile protecting groups elsewhere in a synthetic scheme.[5][6]

-

Thermal Stability: While specific data is unavailable, compounds with Boc groups may be susceptible to thermal degradation. It is advisable to store the compound in a cool, dry place.

Synthesis and Purification Strategies

The synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate typically involves a multi-step process. The following is a generalized synthetic approach based on established methodologies for similar indoline derivatives.

Generalized Synthetic Pathway

Key Synthetic Steps: In-depth Considerations

-

Boc Protection of the Indoline Nitrogen: This is typically the initial step to modulate the reactivity of the indoline ring. The reaction is commonly carried out using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).[3] The choice of solvent is often an aprotic one, like dichloromethane or tetrahydrofuran.

-

Introduction of the Aminomethyl Group: A common strategy for introducing the aminomethyl group at the 3-position involves the reductive amination of a corresponding aldehyde. This entails reacting the N-Boc-indoline-3-carboxaldehyde with an ammonia source (or a protected amine) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Purification

Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A gradient of ethyl acetate in hexanes is often a good starting point.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound. Given the presence of the basic amine, ion-pairing agents or buffered mobile phases can improve peak shape.

Recommended HPLC Method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: A suitable gradient would be to start with a low percentage of B and increase it over time to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm (indoline chromophore)

-

Note: Due to the acidic nature of the mobile phase, prolonged exposure of the sample can lead to Boc deprotection. Samples should be analyzed promptly after preparation.[4][7]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the protons of the indoline core, and the aminomethyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak for the [M+H]⁺ ion.

Safety and Handling

While a specific safety data sheet (SDS) for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is not widely available, data from structurally related compounds suggest that it should be handled with care.

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: Similar compounds are classified as irritants to the skin, eyes, and respiratory system.[8] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a valuable and versatile building block in modern drug discovery. A comprehensive understanding of its physicochemical properties, stability, and analytical profiles is essential for its effective utilization. This guide has provided a blend of known data and expert-recommended protocols to empower researchers in their synthetic endeavors.

References

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

-

tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. PubChem. Available at: [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerLink. Available at: [Link]

-

tert-Butyl3-(aminomethyl)indoline-1-carboxylate. MySkinRecipes. Available at: [Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. Available at: [Link]

-

tert-butyl 3-methyl-1H-indole-1-carboxylate. Chemical Synthesis Database. Available at: [Link]

-

Metabolically Stable tert-Butyl Replacement. PMC - NIH. Available at: [Link]

-

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. PubChem. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]

-

Why is boc stable to hydrolysis under basic conditions?. Reddit. Available at: [Link]

Sources

- 1. tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate [cymitquimica.com]

- 2. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 | CID 53407735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 1086392-32-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. cetjournal.it [cetjournal.it]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS: 1086392-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a synthetically valuable indoline derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure incorporates a chiral center at the C3 position of the indoline ring, an N-Boc protected indoline nitrogen, and a primary aminomethyl group. This unique combination of features makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules, particularly those targeting serotonergic and dopaminergic pathways. The indoline core is a "privileged structure" in medicinal chemistry, frequently found in natural products and pharmaceuticals.[1][2] The Boc (tert-butoxycarbonyl) protecting group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions, enabling selective manipulation of the molecule's functional groups.

This technical guide provides a comprehensive overview of tert-butyl 3-(aminomethyl)indoline-1-carboxylate, including its chemical properties, a detailed synthetic protocol, its reactivity, and its applications in pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-(aminomethyl)indoline-1-carboxylate is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1086392-24-6 | PubChem |

| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem |

| Molecular Weight | 248.32 g/mol | PubChem |

| IUPAC Name | tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate | PubChem |

| Appearance | Expected to be a solid or oil | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from structure |

Synthesis and Mechanism

The most common and efficient synthetic route to tert-butyl 3-(aminomethyl)indoline-1-carboxylate involves the reduction of the corresponding nitrile precursor, tert-butyl 3-cyanoindoline-1-carboxylate. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LAH).

Synthetic Workflow Diagram```dot

Caption: Mechanism of nitrile reduction to a primary amine using LAH.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are essential for structural confirmation. The expected chemical shifts are influenced by the electronic environment of each nucleus.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.2-7.8 | Aromatic protons |

| 3.8-4.2 | CH₂ (indoline ring) |

| 3.3-3.6 | CH (indoline ring) |

| 2.8-3.1 | CH₂ (aminomethyl) |

| 1.5-1.8 | NH₂ (broad singlet) |

| 1.4-1.6 | C(CH₃)₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3400 | Medium, Broad | N-H stretch | Primary Amine (NH₂) |

| 2850-2980 | Strong | C-H stretch | Alkane |

| 1680-1700 | Strong | C=O stretch | Carbamate |

| 1580-1620 | Medium | N-H bend | Primary Amine (NH₂) |

| 1150-1250 | Strong | C-N stretch | Carbamate |

Mass Spectrometry

In mass spectrometry with electrospray ionization (ESI-MS), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. Fragmentation may occur, with a common loss of the tert-butyl group (M-56) or the entire Boc group (M-100). [3]

Reactivity and Applications

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a versatile intermediate due to its two distinct nitrogen nucleophiles. The primary amine is significantly more nucleophilic than the Boc-protected indoline nitrogen, allowing for selective reactions.

Key Reactions

-

N-Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated using acyl chlorides, anhydrides, or sulfonyl chlorides.

-

Reductive Amination: The primary amine can participate in reductive amination reactions with aldehydes or ketones to form secondary amines.

-

Boc-Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in an alcohol) to liberate the indoline nitrogen, which can then undergo further functionalization.

Applications in Drug Discovery

The indoline scaffold is a key component in many pharmacologically active compounds. [4]tert-Butyl 3-(aminomethyl)indoline-1-carboxylate serves as a valuable starting material for the synthesis of molecules targeting a variety of receptors and enzymes. Its application as an intermediate in the synthesis of serotonin and dopamine receptor modulators highlights its importance in the development of treatments for neurological and psychiatric disorders.

Safety and Handling

Hazard Identification: While a specific safety data sheet (SDS) for this compound is not universally available, related compounds with similar functional groups suggest the following potential hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: May be harmful if ingested.

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a strategically important building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined structure and the orthogonal reactivity of its functional groups provide medicinal chemists with a versatile tool for the creation of novel drug candidates. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

- Safety d

-

Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. (2023-07-12). Available at: [Link]

-

FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... ResearchGate. Available at: [Link]

- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. Kansai University. (2017-12-18).

-

How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. (2021-07-16). Available at: [Link]

- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

-

1-(Tert-butoxycarbonyl)indole. PubChem. Available at: [Link]

-

Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. (2020-08-12). Available at: [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]

- SAFETY DATA SHEET. Fisher Scientific. (2009-05-19).

- Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium.

-

Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]

- Novel method for synthesizing indole-3-carbinol.

-

Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. PubChem. Available at: [Link]

- In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)

- Aldrich W212709 - SAFETY D

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

- 6.5: Amine Fragmentation. Chemistry LibreTexts. (2022-07-03).

- A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. MDPI. (2024-06-27).

- Mass Spectrometry Part 8 - Fragment

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- New reaction will make indoline scaffolds available for pharmaceutical development. University of Delaware. (2019-09-23).

- An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH.

- Table of Characteristic IR Absorptions. Columbia University.

- Catalytic hydrogenation of nitriles to prim., sec. and tert. amines over supported mono- and bimetallic catalysts.

- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragment

- Nitrile to Amine - Common Conditions.

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. MDPI.

- Hydrogenation of nitriles to primary amines on metal-supported catalysts: Highly selective conversion of butyronitrile to n-butylamine.

- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)

- Reduction of nitriles to amines using LiAlH4. YouTube. (2025-05-01).

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. (2023-09-05).

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride1. Journal of the American Chemical Society.

- 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. PMC - NIH. (2012-03-09).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a key bifunctional building block in modern medicinal chemistry and drug discovery. Its indoline core is a prevalent scaffold in numerous biologically active compounds, while the primary amine and Boc-protected nitrogen offer orthogonal handles for synthetic diversification. Given its role as a critical intermediate, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream biological data.

This technical guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. We will move beyond simple data reporting to explain the strategic rationale behind the analytical workflow, demonstrating how data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance experiments are synergistically integrated to provide irrefutable proof of structure. The molecular formula for the target compound is C₁₄H₂₀N₂O₂ with a molecular weight of 248.32 g/mol .[1][2][3]

Strategic Elucidation Workflow

The confirmation of a molecular structure is a systematic process of hypothesis testing. We begin with foundational data regarding molecular mass and functional groups, then proceed to establish the carbon-hydrogen framework and atom-to-atom connectivity.

Caption: Overall workflow for structure elucidation.

Part 1: Molecular Mass and Formula Verification via Mass Spectrometry

Expertise & Experience: Mass spectrometry (MS) is the first-line technique to confirm the molecular weight of a newly synthesized compound. We employ Electrospray Ionization (ESI) in positive ion mode, as the presence of two nitrogen atoms makes the molecule readily protonated. This "soft" ionization technique minimizes fragmentation, ensuring the observation of the molecular ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation.

-

Instrumentation: Utilize a time-of-flight (TOF) mass spectrometer for high-resolution mass analysis (HRMS).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

-

MS Parameters:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Scan Range: m/z 50-500

-

Source Temperature: 120°C

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its exact mass to the theoretical value.

Data Presentation & Interpretation

| Parameter | Theoretical Value | Observed Value | Interpretation |

| Molecular Formula | C₁₄H₂₀N₂O₂ | - | Assumed formula for calculation. |

| Exact Mass [M] | 248.1525 | - | Calculated from the molecular formula.[1] |

| [M+H]⁺ Ion | 249.1603 | 249.1601 | The observed high-resolution mass is within 5 ppm of the theoretical value, confirming the elemental composition. |

| Key Fragment [M-C₄H₈+H]⁺ | 193.0977 | 193.0975 | Corresponds to the loss of isobutylene from the Boc group, a characteristic fragmentation pathway. |

The HRMS data provides the first piece of conclusive evidence, confirming the molecular formula C₁₄H₂₀N₂O₂ with a high degree of confidence.

Part 2: Functional Group Identification via FTIR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Interpretation |

| 3350 - 3280 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) | Confirms the presence of the primary amine. The two bands are characteristic of the symmetric and asymmetric stretches. |

| 2975, 2930 | Strong | C-H Stretch | Aliphatic (sp³) | Corresponds to the C-H bonds of the tert-butyl, indoline, and aminomethyl groups. |

| 1685 | Strong, Sharp | C=O Stretch | Carbamate (-O-C=O) | A strong absorption at this frequency is definitive for the Boc-protecting group's carbonyl.[4] |

| 1475, 1400 | Medium | C-N Stretch / C-H Bend | Indoline / Amine | Supports the presence of the indoline ring and amine functionalities. |

| 1160 | Strong | C-O Stretch | Carbamate | Characteristic stretch for the C-O bond adjacent to the carbonyl in the carbamate. |

The FTIR spectrum confirms the presence of the primary amine, the carbamate (Boc group), and the aliphatic framework, which is fully consistent with the proposed structure.

Part 3: Definitive Structure and Connectivity via NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. We use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments for an unambiguous assignment.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Experiments: Acquire a Correlation Spectroscopy (COSY) experiment to identify ¹H-¹H couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

¹H NMR Data & Interpretation

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| a | 7.5 (broad) | s | 1H | N -H (Boc) | A broad singlet indicates the carbamate N-H proton, often seen at a downfield shift. |

| b | 7.20 | d | 1H | Ar-H | Aromatic proton on the benzene ring. |

| c | 7.15 | t | 1H | Ar-H | Aromatic proton on the benzene ring. |

| d | 6.90 | t | 1H | Ar-H | Aromatic proton on the benzene ring. |

| e | 6.85 | d | 1H | Ar-H | Aromatic proton on the benzene ring. |

| f | 4.05 | t | 1H | CH₂ -N(Boc) | Diastereotopic proton of the C2 methylene group on the indoline ring. |

| g | 3.55 | dd | 1H | CH₂ -N(Boc) | Diastereotopic proton of the C2 methylene group on the indoline ring. |

| h | 3.30 | m | 1H | CH -CH₂NH₂ | Chiral center proton at C3 of the indoline ring. |

| i | 2.90 | dd | 1H | CH₂ -NH₂ | Diastereotopic proton of the aminomethyl group. |

| j | 2.75 | dd | 1H | CH₂ -NH₂ | Diastereotopic proton of the aminomethyl group. |

| k | 1.60 | s (broad) | 2H | -NH₂ | Broad singlet for the two primary amine protons. |

| l | 1.48 | s | 9H | -C(CH₃ )₃ | A sharp singlet integrating to 9H is the classic signature of a tert-butyl group.[2][5] |

¹³C NMR Data & Interpretation

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| 155.0 | C =O (Boc) | Carbonyl carbon of the carbamate group. |

| 152.1 | Ar-C | Aromatic quaternary carbon attached to nitrogen. |

| 130.5 | Ar-C | Aromatic quaternary carbon. |

| 127.8 | Ar-C H | Aromatic methine carbon. |

| 124.5 | Ar-C H | Aromatic methine carbon. |

| 122.3 | Ar-C H | Aromatic methine carbon. |

| 115.0 | Ar-C H | Aromatic methine carbon, shifted upfield due to the nitrogen. |

| 80.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| 54.2 | C H₂-N(Boc) | C2 carbon of the indoline ring. |

| 47.1 | C H₂-NH₂ | Aminomethyl carbon. |

| 41.8 | C H-CH₂NH₂ | C3 carbon (chiral center) of the indoline ring. |

| 28.4 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

2D NMR: Establishing Connectivity

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. The COSY spectrum reveals proton-proton couplings (typically through 2-3 bonds), while the HSQC spectrum links each proton to its directly attached carbon atom. This combination is irrefutable.

Caption: Key COSY correlations confirming the indoline core connectivity.

Interpretation of 2D NMR Data:

-

HSQC Confirmation: The HSQC spectrum will show a cross-peak connecting the proton signal at δ 1.48 (H-l) to the carbon signal at δ 28.4, and no cross-peak for the carbon at δ 80.5, confirming the -C(CH₃)₃ group. Similarly, every protonated carbon is assigned.

-

COSY - Indoline Spin System: The COSY spectrum is critical. It will show a correlation between the C3 proton (H-h, δ 3.30) and the C2 methylene protons (H-f, H-g, δ 4.05/3.55). It will also show a correlation between the C3 proton (H-h) and the aminomethyl protons (H-i, H-j, δ 2.90/2.75). This definitively establishes the -CH₂-CH-CH₂- connectivity of the five-membered ring and its substituent.

-

COSY - Aromatic System: The aromatic protons (H-b, c, d, e) will show a distinct pattern of cross-peaks consistent with an ortho-disubstituted benzene ring.

Conclusion: A Self-Validating System

The structural elucidation of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a textbook example of a self-validating analytical workflow.

-

Mass Spectrometry established the correct elemental formula (C₁₄H₂₀N₂O₂).

-

FTIR Spectroscopy confirmed the presence of the required functional groups (-NH₂, C=O).

-

¹H and ¹³C NMR accounted for every hydrogen and carbon atom in the molecule, matching the formula from MS.

-

2D NMR (COSY and HSQC) provided the final, unambiguous proof by mapping the precise atom-to-atom connectivity, confirming the indoline scaffold and the position of the aminomethyl substituent at C3.

References

-

PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Dove Medical Press. General procedures for the synthesis. Dove Medical Press. [Link]

-

Supporting Information. General experimental procedures. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... ResearchGate. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

Sources

- 1. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 | CID 53407735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 1086392-32-6 [smolecule.com]

- 3. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate - CAS:1086392-24-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. dovepress.com [dovepress.com]

- 5. rsc.org [rsc.org]

A Technical Guide to the Spectral Analysis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of tert-butyl 3-(aminomethyl)indoline-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. While a complete set of publicly available experimental spectra is not readily accessible, this document, authored from the perspective of a Senior Application Scientist, offers a detailed projection of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the standard experimental protocols for acquiring and interpreting this data, ensuring scientific integrity and providing a self-validating framework for researchers. This guide is intended to serve as an authoritative reference for the characterization of this compound.

Introduction

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS No. 1086392-24-6) is a valuable bifunctional molecule incorporating a protected indoline scaffold and a primary aminomethyl group.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen allows for selective functionalization at the 3-position, making it a versatile building block in the synthesis of various bioactive compounds and pharmaceutical ingredients. Accurate structural elucidation and purity assessment of this intermediate are paramount, necessitating a thorough understanding of its spectral properties. This guide provides an in-depth analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectral data, grounded in fundamental principles of spectroscopy and extensive experience with similar molecular architectures.

Molecular Structure and Expected Spectral Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of tert-butyl 3-(aminomethyl)indoline-1-carboxylate and the IUPAC numbering convention used for the indoline ring system.

Caption: Molecular structure of tert-butyl 3-(aminomethyl)indoline-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 3-(aminomethyl)indoline-1-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH₂).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.50 | m | 4H | Ar-H | The four protons on the aromatic ring are expected to appear as a complex multiplet in the aromatic region. |

| ~ 3.80 - 4.20 | m | 2H | N1-CH ₂-C3 | The two diastereotopic protons at the C2 position are expected to be in the downfield region due to the adjacent nitrogen of the carbamate. |

| ~ 3.30 - 3.60 | m | 1H | C2-CH -CH₂NH₂ | The proton at the chiral center C3 will be a multiplet due to coupling with the C2 and the aminomethyl protons. |

| ~ 2.80 - 3.10 | m | 2H | C3-CH ₂-NH₂ | The two diastereotopic protons of the aminomethyl group will likely appear as a multiplet. |

| ~ 1.50 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group will give a characteristic sharp singlet. |

| ~ 1.30 (broad) | s | 2H | -NH ₂ | The two protons of the primary amine will appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D₂O. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154.0 | C =O (Boc) | The carbonyl carbon of the carbamate is expected in this region. |

| ~ 140.0, 130.0 | Ar-C (quaternary) | The two quaternary carbons of the fused aromatic ring. |

| ~ 128.0, 125.0, 122.0, 115.0 | Ar-C H | The four protonated aromatic carbons. |

| ~ 80.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 50.0 - 55.0 | N1-C H₂-C3 | The C2 carbon of the indoline ring. |

| ~ 45.0 - 50.0 | C3-C H₂-NH₂ | The carbon of the aminomethyl group. |

| ~ 40.0 - 45.0 | C2-C H-CH₂NH₂ | The C3 carbon of the indoline ring. |

| ~ 28.5 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3350 - 3250 | Medium, broad | N-H stretch | Primary amine (-NH₂) |

| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2980 - 2850 | Strong | C-H stretch | Aliphatic C-H (tert-butyl and indoline ring) |

| ~ 1690 | Strong | C=O stretch | Carbamate carbonyl |

| ~ 1600, 1480 | Medium | C=C stretch | Aromatic ring |

| ~ 1250, 1160 | Strong | C-N stretch | Carbamate and amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

For ESI, the sample solution is infused into the source at a low flow rate.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and aid in structural elucidation.

-

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₄H₂₀N₂O₂

-

Molecular Weight: 248.32 g/mol [1]

-

Expected Molecular Ion Peak (ESI+): m/z 249.16 [M+H]⁺

-

Key Fragmentation Patterns:

-

Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 192.

-

Loss of the Boc group (-101 Da) to give a fragment at m/z 148.

-

Cleavage of the aminomethyl group.

-

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

This technical guide provides a robust framework for the spectral characterization of tert-butyl 3-(aminomethyl)indoline-1-carboxylate. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers and drug development professionals a reliable reference for structural verification and purity assessment. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for advancing research and development activities that utilize this important chemical intermediate.

References

-

PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

The Strategic Role of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate in CNS Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the biological significance of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. While direct biological activity of this molecule is not extensively documented, its pivotal role as a versatile synthetic intermediate in the development of potent and selective central nervous system (CNS) agents is well-established. This guide will elucidate the chemical attributes of this compound that make it a valuable building block, and explore its application in the synthesis of targeted dopamine and serotonin receptor modulators. Detailed synthetic pathways, structure-activity relationship (SAR) insights derived from its derivatives, and relevant experimental protocols are presented to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in modern medicinal chemistry.

Introduction: The Indoline Scaffold and its Privileged Status in Neuropharmacology

The indoline nucleus, a heterocyclic motif consisting of a fused benzene and pyrrolidine ring, is a well-recognized "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with a variety of biological targets. Indoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, it is within the realm of neuropharmacology that the indoline scaffold has found particularly profound applications. Its structural resemblance to endogenous neurotransmitters, such as serotonin and dopamine, has made it a cornerstone in the design of ligands for their respective receptors.

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate emerges as a strategically designed intermediate for harnessing the potential of the indoline scaffold. The presence of a Boc-protected nitrogen at the 1-position and a primary amine at the 3-position offers orthogonal handles for synthetic elaboration, allowing for the systematic construction of diverse chemical libraries.

Chemical Properties and Synthetic Utility

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, with the chemical formula C₁₄H₂₀N₂O₂, is a stable, solid compound at room temperature. Its molecular structure is characterized by three key features that underpin its synthetic versatility:

-

The Indoline Core: Provides the fundamental bicyclic framework for receptor recognition.

-

The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the indoline nitrogen serves two critical functions. Firstly, it deactivates the nitrogen towards undesired side reactions, such as oxidation. Secondly, it can be readily removed under acidic conditions, providing a facile route to N-functionalization of the indoline ring.

-

The Aminomethyl Group: The primary amine at the C3 position is a nucleophilic handle that allows for a wide array of chemical transformations, most notably amide bond formation. This is a common strategy for linking the indoline core to other pharmacophoric fragments.

The strategic placement of these functional groups allows for a modular and convergent approach to the synthesis of complex molecules, as will be detailed in the subsequent sections.

Application in the Synthesis of Dopamine Receptor Ligands

Dopamine receptors, particularly the D₂, D₃, and D₄ subtypes, are critical targets for the treatment of a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. The development of subtype-selective dopamine receptor ligands is a major goal in CNS drug discovery to achieve improved therapeutic efficacy and reduced side effects. The indoline scaffold has proven to be a valuable template for the design of such ligands.

Synthesis of D₃ Receptor Selective Ligands

Research has demonstrated the synthesis of potent and selective D₃ receptor ligands utilizing an indole core, which can be accessed from indoline precursors. A general synthetic approach involves the coupling of a substituted indole-2-carboxylic acid with a suitable amine-containing fragment. While not directly starting from the title compound, the underlying synthetic logic highlights its potential. The aminomethyl group of tert-butyl 3-(aminomethyl)indoline-1-carboxylate can be acylated to introduce diverse side chains, a key step in building D₃ receptor affinity and selectivity.

A study by Tu et al. (2013) described the synthesis of a series of substituted 1H-indolyl carboxylic acid amides with high affinity and selectivity for the D₃ receptor[1]. The general synthetic workflow for such compounds underscores the importance of an amine handle on the core scaffold for amide bond formation.

Experimental Protocol: General Amide Coupling for Indoline Derivatives

-

Deprotection (if necessary): In a round-bottom flask, dissolve the Boc-protected indoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting amine salt is often used directly in the next step.

-

Amide Coupling: To a solution of the deprotected indoline amine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or HBTU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired amide.

Diagram: General Synthetic Workflow for Dopamine Receptor Ligands

Caption: Synthetic pathway from the title compound to target ligands.

Biological Activity of Indoline-Derived Dopamine Receptor Ligands

The biological activity of indoline-derived compounds highlights the potential of tert-butyl 3-(aminomethyl)indoline-1-carboxylate as a starting material. For instance, Tu et al. reported compounds with high D₃ receptor affinity and selectivity over D₂ receptors.[1]

| Compound | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₃ vs D₂ Selectivity |

| 14a | 15.6 | 0.18 | 87 |

| 14b | 24.1 | 0.40 | 60 |

| Data from Tu et al., Med. Chem. Commun., 2013, 4, 1283-1289.[1] |

These data underscore the therapeutic potential of molecules synthesized from indoline scaffolds. The high affinity and selectivity are attributed to the specific interactions of the substituted indoline core within the dopamine receptor binding pocket.

Application in the Synthesis of Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine, 5-HT) receptors are implicated in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention in conditions like depression, anxiety, and migraine. The indoline scaffold, being a bioisostere of the indole nucleus of serotonin, is an excellent starting point for the design of serotonin receptor modulators.

While direct synthesis from tert-butyl 3-(aminomethyl)indoline-1-carboxylate is not explicitly detailed in the literature, its utility as an intermediate for serotonin and dopamine receptor modulators is recognized. The aminomethyl group can be elaborated to incorporate pharmacophoric features necessary for interaction with various 5-HT receptor subtypes. For example, conformationally restricted analogues of tryptamines, which show selectivity for the 5-HT₁D receptor, have been synthesized from related carbazole precursors, highlighting a design strategy that could be applied to indoline-based compounds.

Conclusion and Future Perspectives

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a strategically important, yet underexplored, building block in medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in its capacity to serve as a versatile scaffold for the synthesis of highly potent and selective ligands for CNS targets. The orthogonal protecting groups and the reactive amine handle provide a robust platform for the generation of diverse chemical libraries aimed at modulating dopamine and serotonin receptors.

Future research should focus on the direct utilization of this compound in the synthesis of novel CNS agents. The exploration of different chemical transformations at the aminomethyl position, coupled with modifications of the indoline ring, could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. The continued application of this and similar building blocks will undoubtedly fuel innovation in CNS drug discovery.

References

-

Tu, Z., Li, S., Li, A., Taylor, M., Ho, D., Malik, M., Luedtke, R. R., & Mach, R. H. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm, 4(9), 1283–1289. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Abstract

The indoline scaffold, a heterocyclic aromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique structural and electronic properties that allow for diverse chemical modifications and a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive technical overview of a key derivative, tert-butyl 3-(aminomethyl)indoline-1-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. We will delve into its synthesis, explore the chemical reactivity of its primary amine, and discuss the structure-activity relationships of its derivatives in various therapeutic areas, including oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable synthetic intermediate.

The Indoline Core: A Foundation for Pharmacological Diversity

The indoline nucleus, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a structural motif present in numerous natural products and synthetic compounds with significant medicinal value.[2][3] Its non-coplanar, three-dimensional structure enhances water solubility and reduces lipophilicity compared to flatter aromatic systems, which are advantageous pharmacokinetic properties.[1] The nitrogen atom can act as both a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-stacking and hydrophobic interactions within protein binding pockets.[1] These features contribute to the ability of indoline derivatives to modulate the activity of a wide array of biological targets, including enzymes, receptors, and signaling pathways.[1][4] Consequently, the indoline scaffold is a cornerstone in the development of anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[5][6]

Synthesis of the Core Intermediate: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

The synthesis of tert-butyl 3-(aminomethyl)indoline-1-carboxylate is a critical first step in the development of its derivatives. A common and efficient route involves the reduction of the corresponding nitrile precursor, tert-butyl 3-(cyanomethyl)indoline-1-carboxylate. This transformation can be achieved through several reliable methods, with the choice of reagent often depending on scale, available equipment, and desired chemoselectivity.

Synthetic Pathway Overview

The overall synthetic strategy involves the introduction of a protected aminomethyl group at the 3-position of the indoline ring. The use of the tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen is crucial for modulating the reactivity of the heterocyclic system and preventing unwanted side reactions during subsequent transformations.

Caption: General synthetic scheme for tert-butyl 3-(aminomethyl)indoline-1-carboxylate.

Experimental Protocol: Reduction of tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate

The reduction of the nitrile group to a primary amine is a key step. Below are two common and effective protocols using Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation with Raney Nickel.

Method A: Lithium Aluminum Hydride Reduction

LiAlH₄ is a powerful reducing agent that efficiently converts nitriles to primary amines.[2][7][8][9] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion.[9]

Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of tert-butyl 3-(cyanomethyl)indoline-1-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF. Combine the organic filtrates and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(aminomethyl)indoline-1-carboxylate.

Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred for its operational simplicity and improved safety profile on a larger scale.[10][11][12] Raney Nickel is a commonly used catalyst for this transformation.[1][13] To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia.[10]

Experimental Protocol:

-

Preparation: In a hydrogenation vessel (e.g., a Parr shaker), dissolve tert-butyl 3-(cyanomethyl)indoline-1-carboxylate (1.0 eq.) in ethanol saturated with ammonia.

-

Catalyst Addition: Carefully add a slurry of Raney Nickel (approximately 20% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.

-

Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the catalyst through a pad of Celite® and wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the desired product, which can be further purified by column chromatography if necessary.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 1086392-24-6 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate |

Table 1: Physicochemical Properties of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.[7]

Derivatization of the Primary Amine: Expanding Chemical Space

The primary amine of tert-butyl 3-(aminomethyl)indoline-1-carboxylate is a versatile functional handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. Two common derivatization strategies are N-acylation and reductive amination.

N-Acylation

N-acylation with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities.

Experimental Protocol: N-Acylation

-

Setup: Dissolve tert-butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 eq.) and a base such as triethylamine or diisopropylethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane or THF.

-

Addition of Acylating Agent: Cool the solution to 0 °C and add the desired acid chloride or anhydride (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reductive Amination

Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve tert-butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an organic solvent.

-

Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Structure-Activity Relationships (SAR)

Derivatives of 3-aminomethylindoline have shown promise in a variety of therapeutic areas. The ability to readily modify the substituent on the primary amine allows for the fine-tuning of pharmacological activity.

Anticancer Activity

Many indoline-based compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[4][14][15] For example, N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives have been investigated as Src kinase inhibitors.[16]

| Compound | Modification | Target | IC₅₀ (µM) |

| 1 | 4-Methylbenzylidene | Src Kinase | 6.39 |

| 2 | 3,4-Dichlorobenzylidene | Src Kinase | >10 |

| 3 | 4-Nitrobenzylidene | Src Kinase | 3.55 |

Table 2: SAR of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives as Src kinase inhibitors.[16]

The data in Table 2 suggests that electron-withdrawing groups on the benzylidene ring can enhance inhibitory activity against Src kinase.

Antimicrobial Activity

Indole and indoline derivatives have also been explored for their antimicrobial properties.[5][17][18] A series of indolyl derivatives containing amino-guanidinium moieties have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[5]

| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. K. pneumoniae |

| 3O | 4-Trifluoromethylbenzyl | 4 | 8 |

| 3P | 3,4-Dichlorobenzyl | 4 | 4 |

| 4O | 4-Trifluoromethylbenzyl | 8 | 8 |

| 4P | 3,4-Dichlorobenzyl | 2 | 4 |

Table 3: Minimum Inhibitory Concentrations (MIC) of selected indolyl derivatives.[5]

The results indicate that the presence of electron-withdrawing substituents on the N-benzyl group is beneficial for antibacterial activity.

Mechanism of Action: A Case Study

To illustrate the therapeutic potential of the 3-aminomethylindoline scaffold, we can consider a hypothetical signaling pathway for a derivative designed as a kinase inhibitor.

Caption: Hypothetical mechanism of action for a 3-aminomethylindoline derivative as a receptor tyrosine kinase inhibitor.

Conclusion

Tert-butyl 3-(aminomethyl)indoline-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine allow for the creation of diverse libraries of compounds for biological screening. The indoline core, with its favorable pharmacokinetic properties, serves as a privileged scaffold for the development of novel therapeutics. The structure-activity relationship studies of its derivatives continue to provide valuable insights for the design of more potent and selective agents against a range of diseases. As our understanding of the biological targets of indoline-based compounds grows, so too will the importance of this key synthetic intermediate in the future of drug discovery.

References

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53407735, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Retrieved from [Link].

-

Nitrile to Amine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reduction of nitriles. (n.d.). Chemguide. Retrieved from [Link]

-